molecular formula C26H18N4S B12480342 2-({Imidazo[1,2-A]pyridin-2-ylmethyl}sulfanyl)-4,6-diphenylpyridine-3-carbonitrile

2-({Imidazo[1,2-A]pyridin-2-ylmethyl}sulfanyl)-4,6-diphenylpyridine-3-carbonitrile

Cat. No.: B12480342
M. Wt: 418.5 g/mol
InChI Key: VQQWQYHMCWIXOQ-UHFFFAOYSA-N
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Description

2-({Imidazo[1,2-A]pyridin-2-ylmethyl}sulfanyl)-4,6-diphenylpyridine-3-carbonitrile is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({Imidazo[1,2-A]pyridin-2-ylmethyl}sulfanyl)-4,6-diphenylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of imidazo[1,2-a]pyridine derivatives with appropriate sulfanyl and pyridine-3-carbonitrile precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize continuous flow reactors and optimized reaction conditions to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-({Imidazo[1,2-A]pyridin-2-ylmethyl}sulfanyl)-4,6-diphenylpyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenated reagents: Bromine, iodine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of 2-({Imidazo[1,2-A]pyridin-2-ylmethyl}sulfanyl)-4,6-diphenylpyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({Imidazo[1,2-A]pyridin-2-ylmethyl}sulfanyl)-4,6-diphenylpyridine-3-carbonitrile is unique due to its specific combination of heterocyclic structures and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C26H18N4S

Molecular Weight

418.5 g/mol

IUPAC Name

2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-4,6-diphenylpyridine-3-carbonitrile

InChI

InChI=1S/C26H18N4S/c27-16-23-22(19-9-3-1-4-10-19)15-24(20-11-5-2-6-12-20)29-26(23)31-18-21-17-30-14-8-7-13-25(30)28-21/h1-15,17H,18H2

InChI Key

VQQWQYHMCWIXOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC3=CN4C=CC=CC4=N3)C5=CC=CC=C5

Origin of Product

United States

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